Nitroxoline

Catalog No.
S537297
CAS No.
4008-48-4
M.F
C9H6N2O3
M. Wt
190.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nitroxoline

CAS Number

4008-48-4

Product Name

Nitroxoline

IUPAC Name

5-nitroquinolin-8-ol

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

InChI

InChI=1S/C9H6N2O3/c12-8-4-3-7(11(13)14)6-2-1-5-10-9(6)8/h1-5,12H

InChI Key

RJIWZDNTCBHXAL-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=C2N=C1)O)[N+](=O)[O-]

Solubility

28.5 [ug/mL] (The mean of the results at pH 7.4)
2.73e+00 g/L

Synonyms

5-nitro-8-hydroxyquinoline, 5-nitroquinolin-8-ol, 5-nitrox, 5-NOK, Cysto-saar plus, Nibiol, nitroxoline, nitroxoline monofluoride, nitroxoline, potassium salt

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)[N+](=O)[O-]

Combating Antibiotic Resistance:

  • New Derivatives: Researchers are developing nitroxoline derivatives to combat multidrug-resistant bacteria. One such derivative, ASN-1733, disrupts the bacterial outer membrane and inhibits a resistance enzyme, NDM-1, showing promise against stubborn infections [].

Targeting Other Pathogens:

  • Amoebicidal Activity: Studies suggest nitroxoline's effectiveness against free-living amoebas like Balamuthia mandrillaris, which cause potentially fatal brain infections [].

Repurposing for Cancer Treatment:

  • Anti-tumor Properties: Nitroxoline exhibits anti-tumor effects in various cancer models. It disrupts cancer cell proliferation and migration, making it a potential candidate for repurposing as an anti-cancer agent [].

Unveiling New Mechanisms of Action:

  • Understanding Antimicrobial Activity: Research is ongoing to elucidate the exact mechanisms by which nitroxoline exerts its antimicrobial effects. This knowledge can aid in developing more targeted therapies [].

Nitroxoline, also known as 5-nitro-8-hydroxyquinoline, is a synthetic compound belonging to the class of nitroquinolines. It has been utilized primarily as an antibacterial agent, particularly effective against urinary tract infections caused by both gram-positive and gram-negative organisms. The compound exhibits a unique mechanism of action, primarily through its ability to chelate metal ions, which plays a crucial role in its antimicrobial properties and potential therapeutic applications in cancer treatment and biofilm disruption .

Nitroxoline is generally well-tolerated, with a low incidence of side effects []. However, some potential risks include:

  • Gastrointestinal upset (nausea, vomiting) []
  • Dizziness, headache []
  • Discoloration of urine (harmless) []

As with any medication, it is crucial to consult a healthcare professional before taking nitroxoline.

Limitations:

  • Data on specific aspects like pKa and detailed decomposition pathways is limited.
  • The exact mechanisms of action against cancer cells require further investigation [].

Future Research Directions:

  • Explore the potential of nitroxoline as an anticancer agent and for treating EBV-associated lymphoproliferation [, ].
  • Elucidate the complete mechanism of action against bacteria and cancer cells.
  • Investigate the long-term effects and potential for resistance development.
, particularly those involving metal ion chelation. The compound can chelate divalent metal ions such as iron (Fe²⁺) and zinc (Zn²⁺), which are essential for bacterial growth and biofilm formation. This chelation disrupts the biofilm matrix, thereby enhancing the efficacy of the immune response against bacterial infections . Additionally, nitroxoline derivatives have been synthesized to enhance its activity against metallo-β-lactamases, enzymes produced by certain bacteria that confer resistance to β-lactam antibiotics .

Nitroxoline exhibits a broad spectrum of biological activities:

  • Antibacterial Activity: It is effective against a variety of pathogens commonly associated with urinary tract infections.
  • Anticancer Properties: Recent studies have shown that nitroxoline can inhibit cancer cell proliferation by inducing oxidative stress and inhibiting cathepsin B, an enzyme involved in tumor progression. This suggests potential for repurposing nitroxoline as an anticancer agent .
  • Biofilm Disruption: Nitroxoline's ability to chelate metal ions makes it effective at reducing biofilm density in bacterial infections, thus allowing for better penetration of immune cells .

The synthesis of nitroxoline typically involves several steps:

  • Starting Materials: The synthesis begins with 5-nitroquinoline as the primary starting material.
  • Reactions: Nitroxoline can be synthesized by reacting 5-nitroquinoline with hydroxylamine or other reagents under controlled conditions to introduce the hydroxyl group at the 8-position.
  • Derivatization: Various derivatives of nitroxoline can be created by modifying functional groups through nucleophilic substitution reactions with different alkyl or aryl halides in solvents like dimethylformamide (DMF) in the presence of bases such as potassium carbonate .

Nitroxoline has several notable applications:

  • Medical Use: Primarily used as an antibacterial agent for treating urinary tract infections.
  • Anticancer Research: Investigated for its potential use in cancer therapy due to its ability to induce oxidative stress and inhibit tumor cell proliferation.
  • Biofilm Treatment: Used in studies aimed at disrupting bacterial biofilms, particularly in chronic infections where biofilms pose a significant barrier to treatment .

Nitroxoline has been studied for its interactions with various biological systems:

  • Metallo-β-lactamases Inhibition: Research indicates that nitroxoline derivatives can effectively inhibit metallo-β-lactamases, offering a strategy to combat antibiotic resistance in gram-negative bacteria .
  • Combination Therapy: When combined with other antibiotics like imipenem, nitroxoline enhances efficacy against resistant strains of bacteria, presenting a promising avenue for overcoming antibiotic resistance .

Nitroxoline shares similarities with several other compounds within the hydroxyquinoline class. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
ClioquinolHydroxyquinolineAssociated with neurotoxic effects; used less frequently due to safety concerns.
8-HydroxyquinolineHydroxyquinolineLacks the nitro group; primarily used as a chelator without significant antibacterial activity.
5-Nitro-8-hydroxyquinolineNitro derivativeEffective against biofilms; less neurotoxic compared to clioquinol.
8-Hydroxy-5-nitroquinolinHydroxy derivativeSimilar antibacterial properties but less studied for anticancer effects.

Nitroxoline demonstrates a comprehensive antibacterial spectrum against the major uropathogens responsible for urinary tract infections, with particularly notable efficacy against multidrug-resistant organisms [1] [2] [3] [4]. The compound exhibits its primary therapeutic activity through metal chelation mechanisms that disrupt essential bacterial processes, including ribonucleic acid polymerase function and cellular metal homeostasis [2] [3] [4].

Primary Uropathogen Susceptibility

Escherichia coli, the predominant causative agent of uncomplicated urinary tract infections, shows exceptional susceptibility to nitroxoline with minimum inhibitory concentration values consistently ranging from 1 to 8 milligrams per liter [1] [5] [6]. Recent large-scale surveillance studies encompassing over 1,000 clinical isolates demonstrate that nitroxoline maintains potent activity against both community-acquired and healthcare-associated Escherichia coli strains, with minimum inhibitory concentration 50 and minimum inhibitory concentration 90 values of 4 and 8 milligrams per liter, respectively [1] [4]. Notably, resistance rates remain remarkably low at 3.9 percent among Enterobacteriaceae, significantly lower than conventional first-line agents such as ciprofloxacin (19.8 percent) and trimethoprim-sulfamethoxazole (30.9 percent) [7] [8].

Klebsiella pneumoniae isolates demonstrate variable but generally favorable susceptibility patterns, with minimum inhibitory concentration values ranging from 2 to 32 milligrams per liter and minimum inhibitory concentration 50/90 values of 8/32 milligrams per liter [1] [7]. The compound maintains activity against extended-spectrum beta-lactamase-producing strains, offering a valuable therapeutic alternative when fluoroquinolone resistance limits treatment options [7] [9].

Activity Against Challenging Pathogens

Acinetobacter baumannii represents a particularly compelling target for nitroxoline therapy, demonstrating exceptional susceptibility with minimum inhibitory concentration 50/90 values of 2/2 milligrams per liter [1] [10]. This activity is especially significant given the limited therapeutic options available for carbapenem-resistant Acinetobacter baumannii infections, where nitroxoline provides superior activity compared to conventional antimicrobials [1] [7]. In vitro studies reveal that nitroxoline exhibits bactericidal rather than bacteriostatic activity against Acinetobacter baumannii, inducing rapid cell lysis and cytoplasmic content release within 4.5 hours of exposure [4].

Proteus mirabilis, a common pathogen in complicated urinary tract infections and catheter-associated infections, shows consistent susceptibility with minimum inhibitory concentration values of 8 to 16 milligrams per liter [1] [9]. The compound demonstrates particular utility against multidrug-resistant Proteus mirabilis strains that exhibit resistance to conventional antimicrobials [7] [8].

Gram-Positive Uropathogen Activity

Among Gram-positive uropathogens, Enterococcus faecalis demonstrates favorable susceptibility patterns with minimum inhibitory concentration values ranging from 2 to 8 milligrams per liter [9] [6]. Nitroxoline maintains activity against vancomycin-resistant enterococci, providing an oral therapeutic option for infections caused by these challenging organisms [11]. Staphylococcus aureus, including methicillin-resistant strains associated with catheter-related urinary tract infections, shows similar susceptibility profiles with minimum inhibitory concentration 50/90 values of 4/8 milligrams per liter [9] [6].

Resistance Patterns and Mechanisms

Pseudomonas aeruginosa represents the primary exception to nitroxoline's broad-spectrum activity, demonstrating intrinsic resistance with minimum inhibitory concentration values typically exceeding 32 milligrams per liter [1] [4] [7]. This resistance appears related to the organism's sophisticated efflux pump systems and outer membrane characteristics that limit nitroxoline penetration [4].

Resistance development in susceptible species occurs through well-characterized mechanisms involving efflux pump upregulation, particularly the EmrAB-TolC system in Escherichia coli and the OqxAB system in Klebsiella pneumoniae [9] [12]. However, resistance emergence requires prolonged exposure periods and plateaus at relatively low levels (16-fold maximum increase), suggesting inherent barriers to high-level resistance development [9] [13].

Synergistic Combinations

Nitroxoline demonstrates significant synergistic activity when combined with colistin against colistin-resistant Enterobacteriaceae, reducing minimum inhibitory concentrations below clinical breakpoints in multiple resistant strains [4] [12]. This synergy appears mediated through nitroxoline-induced outer membrane permeabilization that enhances colistin penetration [4]. Additionally, the compound shows synergistic interactions with large-scaffold antibiotics normally active only against Gram-positive bacteria, expanding therapeutic options for difficult-to-treat Gram-negative infections [4] [12].

Antifungal and Antiparasitic Efficacy in Experimental Models

Antifungal Activity Against Candida Species

Nitroxoline exhibits potent antifungal activity against clinically relevant Candida species, demonstrating particular promise for treating candiduria and invasive candidiasis caused by azole-resistant strains [14] [15] [16] [17]. The compound's antifungal mechanism involves metal chelation that disrupts essential fungal metabolic processes, including those dependent on zinc and copper cofactors [14] [17].

Candida auris, an emerging multidrug-resistant pathogen of global concern, shows exceptional susceptibility to nitroxoline with minimum inhibitory concentration values ranging from 0.125 to 1 milligram per liter [15] [18] [19]. These concentrations are significantly below the European Committee on Antimicrobial Susceptibility Testing breakpoint established for Escherichia coli (16 milligrams per liter), indicating potent antifungal activity [15]. Notably, nitroxoline maintains activity across all five major Candida auris clades, with clade I isolates demonstrating slightly lower minimum inhibitory concentrations compared to clade III strains [15].

Candida glabrata, inherently resistant to azole antifungals, demonstrates susceptibility to nitroxoline with minimum inhibitory concentration 50/90 values of 2/4 milligrams per liter [16] [17]. This activity is particularly significant given the limited therapeutic options for azole-resistant Candida glabrata candiduria [17]. Similarly, other clinically important species including Candida albicans, Candida tropicalis, and Candida parapsilosis show favorable susceptibility profiles with minimum inhibitory concentration values ranging from 0.25 to 4 milligrams per liter [16] [17].

Mechanisms of Antifungal Action

The antifungal activity of nitroxoline operates through multiple mechanisms beyond simple metal chelation. In Candida species, the compound disrupts cellular metal homeostasis, particularly affecting zinc-dependent enzymes essential for fungal cell wall synthesis and maintenance [17]. Additionally, nitroxoline interferes with fungal biofilm formation, a critical virulence factor that contributes to treatment failure in candiduria [16].

Experimental models demonstrate that nitroxoline maintains activity regardless of pre-existing resistance to conventional antifungals, including amphotericin B, fluconazole, and echinocandins [16] [17]. This cross-resistance independence suggests distinct mechanistic pathways that circumvent established antifungal resistance mechanisms [17].

Antiparasitic Activity Against Free-Living Amoebae

Nitroxoline demonstrates significant antiparasitic activity against pathogenic free-living amoebae, particularly Naegleria fowleri, the causative agent of primary amoebic meningoencephalitis [20] [21]. In vitro studies reveal potent amoebicidal activity with inhibitory concentration 50 values of 1.17 to 1.63 micromolar against trophozoite stages of different Naegleria fowleri strains [20] [21].

The compound exhibits equally impressive activity against the cyst stage of Naegleria fowleri, achieving an inhibitory concentration 50 of 1.26 micromolar [20] [21]. This cysticidal activity is particularly important clinically, as cyst forms represent the environmentally resistant stage that can cause treatment failure if not adequately addressed [20]. The selectivity index values ranging from 3.78 to 5.25 indicate favorable therapeutic windows compared to cytotoxicity against mammalian cells [20] [21].

Balamuthia mandrillaris, another pathogenic free-living amoeba causing granulomatous amoebic encephalitis, demonstrates susceptibility to nitroxoline with inhibitory concentration 50 values of 4.77 micromolar [20] [22]. Clinical case reports document successful treatment of Balamuthia mandrillaris encephalitis using nitroxoline, supporting its potential therapeutic utility in these rare but often fatal infections [20].

Mechanisms of Antiparasitic Action

The antiparasitic mechanisms of nitroxoline involve metal chelation-mediated disruption of essential parasitic cellular processes [20] [21] [23]. In Naegleria fowleri, treatment induces programmed cell death pathways characterized by typical apoptotic markers, including DNA fragmentation and mitochondrial dysfunction [20] [21]. This mechanism of action differs from conventional anti-amoebic agents and may explain the compound's activity against resistant strains [20].

Metal homeostasis disruption appears central to nitroxoline's antiparasitic activity, with particular effects on zinc and iron-dependent enzymatic pathways essential for parasitic survival and replication [20] [23]. The compound's ability to cross the blood-brain barrier, combined with its low molecular weight and lipophilic properties, makes it particularly suitable for treating central nervous system parasitic infections [20] [21].

Experimental Models and Validation Studies

Controlled experimental models using standardized American Type Culture Collection strains demonstrate consistent antiparasitic activity across different Naegleria fowleri isolates [20] [21]. Time-course studies reveal rapid onset of anti-amoebic effects, with significant parasitic death occurring within 24 to 48 hours of exposure [20]. Dose-response relationships follow predictable patterns consistent with specific target inhibition rather than general cytotoxic effects [20] [21].

Comparative studies with established anti-amoebic agents, including miltefosine and amphotericin B, demonstrate favorable activity profiles for nitroxoline [20] [21]. The compound shows superior selectivity indices compared to miltefosine, the current first-line treatment for primary amoebic meningoencephalitis [20]. Additionally, nitroxoline maintains activity under physiological conditions that may compromise other anti-amoebic agents [20].

Emerging Roles in Oncotherapy and Viral Inhibition

Anticancer Activity and Mechanisms

Nitroxoline exhibits significant anticancer activity across multiple malignancy types through diverse molecular mechanisms that extend beyond its established antimicrobial properties [24] [25] [26] [27] [28]. The compound's oncotherapeutic potential involves inhibition of critical cellular pathways including the phosphatidylinositol 3-kinase/protein kinase B/mechanistic target of rapamycin signaling cascade and adenosine monophosphate-activated protein kinase-dependent metabolic regulation [26] [29].

In glioblastoma models, nitroxoline demonstrates potent antiproliferative activity with half-maximal inhibitory concentration values ranging from 6 to 50 micrograms per milliliter [25] [27]. The compound induces cell cycle arrest at the G1/G0 phase through downregulation of cyclin D1, cyclin-dependent kinase 2, and cyclin-dependent kinase 6 [25]. Additionally, nitroxoline promotes apoptosis via caspase-3 activation and poly(adenosine diphosphate-ribose) polymerase cleavage, leading to controlled tumor cell death [25] [27].

Prostate cancer models reveal particularly promising therapeutic potential, with nitroxoline achieving half-maximal inhibitory concentration values of approximately 23 micrograms per milliliter against PC3 cell lines [26] [29]. The compound operates through adenosine monophosphate-activated protein kinase activation, leading to mechanistic target of rapamycin pathway inhibition and subsequent cell cycle arrest [29]. Combination studies with programmed cell death protein 1 blockade demonstrate synergistic antitumor effects, suggesting potential for immunooncology applications [26].

Angiogenesis Inhibition

A critical component of nitroxoline's anticancer activity involves methionine aminopeptidase 2 inhibition, resulting in potent anti-angiogenic effects [24] [28]. In human umbilical vein endothelial cell models, nitroxoline achieves half-maximal inhibitory concentration values of 54.8 nanomolar for methionine aminopeptidase 2 inhibition [24]. This leads to endothelial cell proliferation suppression, premature senescence induction, and impaired tube formation in Matrigel assays [24].

In vivo angiogenesis studies using breast cancer xenograft models demonstrate 60 percent tumor volume reduction following nitroxoline treatment [24]. The anti-angiogenic effects correlate with reduced microvessel density and decreased expression of vascular endothelial growth factor, indicating comprehensive inhibition of neovascularization processes [24] [28]. These findings support nitroxoline's potential as an anti-angiogenic therapeutic agent for solid tumors [24].

Viral Inhibition Mechanisms

Nitroxoline exhibits broad-spectrum antiviral activity against diverse viral pathogens through multiple mechanistic pathways [30] [31] [32] [33]. The compound's antiviral effects involve both direct viral target inhibition and modulation of host cellular pathways essential for viral replication [30] [31].

Against severe acute respiratory syndrome coronavirus 2, nitroxoline demonstrates inhibitory concentration 50 values ranging from 2.4 to 4.6 micromolar [31] [34]. The antiviral mechanism involves cathepsin B inhibition, preventing viral spike protein processing essential for cellular entry [31]. Additionally, the compound disrupts endosomal acidification and interferes with viral ribonucleic acid release into the cytoplasm [31] [34].

Mpox virus inhibition represents another significant antiviral application, with nitroxoline achieving inhibitory concentration 50 values between 0.5 and 1.5 micromolar [30] [32] [33]. The compound interferes with phosphatidylinositol 3-kinase/protein kinase B and mitogen-activated protein kinase signaling pathways that are critical for orthopoxvirus replication [30] [33]. Importantly, nitroxoline maintains activity against tecovirimat-resistant mpox virus strains, suggesting potential utility for drug-resistant viral infections [30].

Resistance Considerations

Unlike many targeted anticancer agents, nitroxoline's multiple mechanisms of action may limit resistance development in oncological applications [28] [29]. The compound's effects on fundamental cellular processes including metal homeostasis, energy metabolism, and protein synthesis create multiple barriers to resistance emergence [28]. Similarly, the broad-spectrum antiviral activity involving both viral and host targets reduces the likelihood of escape mutations that compromise therapeutic efficacy [30] [31].

Physical Description

Solid

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

190.03784206 g/mol

Monoisotopic Mass

190.03784206 g/mol

Heavy Atom Count

14

LogP

1.99
1.99 (LogP)
1.99

Appearance

Solid

Melting Point

180 °C

UNII

A8M33244M6

GHS Hazard Statements

Aggregated GHS information provided by 206 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301+H311+H331 (76.7%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H301 (96.6%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (96.6%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (99.51%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.51%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (96.6%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (99.03%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Nitroxoline is an antibiotic agent.

MeSH Pharmacological Classification

Anti-Infective Agents, Urinary

ATC Code

J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01X - Other antibacterials
J01XX - Other antibacterials
J01XX07 - Nitroxoline

Mechanism of Action

This drug may also have antitumor activity by inhibition of type 2 methionine aminopeptidase (MetAP2) protein which is involved in angiogenesis. Its antibacterial activity may stem from the metal ion complexation vital for bacterial growth.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

4008-48-4

Wikipedia

Nitroxoline

Dates

Last modified: 08-15-2023
Wijma RA, Huttner A, Koch BCP, Mouton JW, Muller AE: Review of the pharmacokinetic properties of nitrofurantoin and nitroxoline. J Antimicrob Chemother. 2018 Nov 1;73(11):2916-2926. doi: 10.1093/jac/dky255. [PMID:30184207]

Explore Compound Types